molecular formula C16H14N4OS B5763955 N,N-diphenyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide

N,N-diphenyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide

Cat. No. B5763955
M. Wt: 310.4 g/mol
InChI Key: VCXOYYFRYWZCMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-diphenyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide and related compounds involves multiple steps, including reactions of triazole derivatives with various reagents. For example, triazole compounds can be synthesized by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by further reactions to introduce the diphenyl and thioacetamide groups (Panchal & Patel, 2011).

Mechanism of Action

Target of Action

CBKinase1_006797, also known as CBKinase1_019197, N,N-diphenyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide, or Oprea1_178608, is a compound that primarily targets the Casein Kinase 1 (CK1) family . The CK1 family is known to phosphorylate key regulatory molecules involved in various cellular processes such as the cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

The compound interacts with its targets, the CK1 isoforms, by binding to their active sites. This interaction can lead to the inhibition of the kinase activity of CK1, thereby affecting the phosphorylation of its substrate proteins . The exact mode of interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of CK1 by CBKinase1_006797 can affect several biochemical pathways. CK1 is involved in the regulation of various signaling pathways known to be critically involved in tumor progression . Therefore, the inhibition of CK1 can potentially disrupt these pathways, leading to the suppression of tumor growth and proliferation .

Result of Action

The molecular and cellular effects of CBKinase1_006797’s action would largely depend on its interaction with CK1. By inhibiting CK1, the compound could potentially disrupt the normal functioning of cells, particularly those involved in tumor growth and progression . This could result in the suppression of tumor growth and potentially lead to tumor regression.

properties

IUPAC Name

N,N-diphenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-15(11-22-16-17-12-18-19-16)20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXOYYFRYWZCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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